molecular formula C16H14O4 B2856979 2-Formyl-6-methoxyphenyl 4-methylbenzoate CAS No. 431977-13-8

2-Formyl-6-methoxyphenyl 4-methylbenzoate

Cat. No.: B2856979
CAS No.: 431977-13-8
M. Wt: 270.284
InChI Key: CZAVVCFDQYSYKP-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyphenyl 4-methylbenzoate (CAS 429621-85-2) is a synthetic vanillin analog of interest in medicinal chemistry and pharmaceutical research. This compound is part of a class of vanillin derivatives that have been investigated in silico for their potential as anti-thrombotic agents . Computational studies suggest that such esters of vanillin may act as inhibitors of the Cyclooxygenase-1 (COX-1) enzyme, which is a key target for preventing platelet aggregation and thrombosis . Research indicates that structural modifications to the vanillin core, such as the introduction of a 4-methylbenzoate ester group, are designed to enhance hydrophobic interactions with amino acid residues in the enzyme's binding site, potentially leading to a lower binding energy and higher activity . These derivatives are predicted to exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for oral administration, including good intestinal absorption and no predicted hepatotoxicity . As a building block in organic synthesis, this compound features both aldehyde and ester functional groups, making it a versatile intermediate for the further development of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-6-8-12(9-7-11)16(18)20-15-13(10-17)4-3-5-14(15)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVVCFDQYSYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Formyl 6 Methoxyphenyl 4 Methylbenzoate and Its Analogues

Strategic Approaches to Esterification and Formylation

The construction of 2-Formyl-6-methoxyphenyl 4-methylbenzoate involves two key transformations: the introduction of a formyl group onto a methoxyphenol backbone and the subsequent esterification of the phenolic hydroxyl group. Strategic planning of these steps is crucial for achieving high yields and purity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. aip.orgaip.org This technology offers significant advantages over conventional heating methods, including reduced reaction times and cleaner product formation. chinakxjy.com In the context of synthesizing derivatives of phenolic aldehydes, microwave irradiation can be effectively employed. For instance, the synthesis of chalcones from vanillin (B372448), a related phenolic aldehyde, is significantly expedited under microwave conditions, with reactions completing in as little as 5 minutes. aip.orgaip.org This approach can be extrapolated to the esterification of phenolic precursors with 4-methylbenzoic acid, potentially reducing the time required for the formation of the ester linkage in this compound. The use of microwave energy can lead to lower energy consumption compared to traditional refluxing methods, aligning with the principles of green chemistry. chinakxjy.com

Vanillin as a Key Precursor in Synthetic Routes

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and cost-effective starting material that serves as a versatile precursor in the synthesis of various aromatic compounds. researchgate.net Its functional groups—hydroxyl, methoxy (B1213986), and aldehyde—provide multiple reaction sites for chemical modification. researchgate.net Esterification reactions of vanillin are well-documented, typically involving the reaction of its phenolic hydroxyl group with acid anhydrides or acid chlorides. wpmucdn.comchegg.comscribd.com For example, the reaction of vanillin with acetic anhydride (B1165640) can yield vanillyl acetate. wpmucdn.comscribd.com

While this compound is not a direct derivative of vanillin due to the different substitution pattern on the aromatic ring, the synthetic strategies developed for vanillin are highly relevant. The fundamental principles of esterifying a phenolic aldehyde are directly applicable. The precursor for the title compound, 2-formyl-6-methoxyphenol, shares the key functionalities of vanillin, making the extensive body of research on vanillin's reactivity a valuable resource for developing synthetic routes to this compound and its analogues.

Selective Functionalization Techniques

Achieving the desired substitution pattern in this compound necessitates precise control over the introduction and modification of functional groups.

Introduction of Formyl and Methoxy Moieties

The synthesis of the core phenolic structure requires the regioselective introduction of formyl (-CHO) and methoxy (-OCH₃) groups onto the benzene (B151609) ring. The methoxy group can be introduced via nucleophilic substitution, for instance, by the reaction of a corresponding phenol (B47542) with a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

The formylation of phenols can be achieved through various methods. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an activated aromatic ring. This reaction typically uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.

Ester Linkage Formation from Phenolic Precursors

The formation of the ester linkage is a critical step in the synthesis of this compound. This is typically achieved by reacting the phenolic hydroxyl group of a precursor like 2-formyl-6-methoxyphenol with a derivative of 4-methylbenzoic acid. A common and efficient method is the Schotten-Baumann reaction, which involves the use of an acid chloride (e.g., 4-methylbenzoyl chloride) in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. researchgate.net

Alternatively, Fischer-Speier esterification can be employed, where the phenol is reacted with the carboxylic acid (4-methylbenzoic acid) in the presence of a strong acid catalyst. scribd.com However, for phenolic substrates, the use of an acid chloride or anhydride is often preferred to achieve higher yields. The reaction of vanillin with various carboxylic acid chlorides in the presence of pyridine has been shown to produce the corresponding esters successfully. researchgate.net

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis of this compound, it is essential to optimize various reaction parameters. These include the choice of solvent, catalyst, reaction temperature, and reaction time. The optimization of these conditions can lead to significant improvements in product yield and purity. researchgate.net

For instance, in related syntheses, variations in temperature and the molar ratio of reactants have been shown to have a substantial impact on the yield of the desired product. researchgate.net The following tables illustrate hypothetical optimization data for the esterification step, based on typical findings in related reactions.

Table 1: Optimization of Solvent and Catalyst for Esterification

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1 Dichloromethane Pyridine 25 4 85
2 Toluene Triethylamine 80 2 92
3 Acetonitrile DMAP 25 6 88

Table 2: Optimization of Reactant Molar Ratio

Entry Precursor:4-methylbenzoyl chloride (molar ratio) Temperature (°C) Time (h) Yield (%)
1 1:1 80 2 85
2 1:1.2 80 2 92
3 1:1.5 80 2 93

These tables demonstrate that a systematic variation of reaction conditions is a powerful strategy for identifying the optimal parameters for a given transformation, ultimately leading to a more efficient and cost-effective synthesis.

Green Chemistry Perspectives in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is a important area of research, driven by the need for more sustainable and environmentally benign chemical processes. This perspective focuses on the implementation of methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of innovation include the use of biocatalysis, alternative energy sources such as microwave and ultrasound irradiation, and the development of novel, reusable catalysts.

One of the most promising green approaches is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. For the synthesis of vanillin esters, which are structurally related to this compound, lipase-catalyzed reactions have been shown to be highly effective. google.com For instance, vanillin can be catalytically reacted with isobutyric anhydride using lipase (B570770) to produce vanillin isobutyrate. google.com This biocatalytic method offers high selectivity and operates under mild reaction conditions, thereby reducing energy consumption and the formation of byproducts. google.comresearchgate.netnih.govnih.gov The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. sci-hub.ru

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions have been successfully applied to the synthesis of phenolic esters. jetir.org These reactions can be achieved by monitoring the temperature without the need for a solvent, which simplifies the work-up procedure and reduces chemical waste. jetir.org The development of solid-supported catalysts, such as metal catalysts loaded on montmorillonite (B579905) K-10 clay, has proven effective for the deprotection of phenolic esters under solvent-free conditions, with the catalyst being recyclable for multiple cycles. jetir.org

Similarly, ultrasound-assisted synthesis, or sonochemistry, offers a green alternative for promoting chemical reactions. nih.govresearchgate.netresearchgate.netnih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net This technique has been successfully employed in various organic transformations, including the synthesis of heterocyclic compounds and in Wittig reactions involving vanillin derivatives, often under mild conditions and with reduced reaction times. nih.govresearchgate.net

The development of greener catalysts is also a critical area of research. researchgate.netlabmanager.com Earth-abundant and inexpensive alkali metal species, for example, can be used as efficient heterogeneous catalysts for the transesterification of aryl esters with phenols. rsc.org These catalysts are environmentally friendly and practical, offering a sustainable alternative to more hazardous or expensive reagents. rsc.org

The table below summarizes various green chemistry approaches that could be applied to the synthesis of this compound, based on research into analogous compounds.

MethodologyCatalyst/ConditionsKey AdvantagesRelevant Findings for Analogues
BiocatalysisImmobilized LipaseHigh selectivity, mild conditions, reusable catalyst, reduced waste.Effective in synthesizing vanillin esters with high yields. google.comsci-hub.ru
Solvent-Free SynthesisTemperature monitoring, solid-supported catalysts (e.g., Zn-K10).Eliminates the need for organic solvents, simplifies purification, catalyst is recyclable.Demonstrated for the preparation and deprotection of phenolic esters. jetir.org
Microwave-Assisted SynthesisMicrowave irradiation, often solvent-free.Drastically reduced reaction times, increased yields, lower energy consumption.Successfully used for the rapid synthesis of various aroma esters. mdpi.comrsc.orgresearchgate.net
Ultrasound-Assisted SynthesisUltrasonic irradiation.Accelerated reaction rates, improved yields, operates under mild conditions.Applied to the synthesis of quinoline (B57606) derivatives and in Wittig reactions with o-vanillin. nih.govresearchgate.net
Green CatalysisEarth-abundant metal catalysts (e.g., K2CO3).Use of inexpensive, environmentally benign, and often heterogeneous catalysts.Efficient for the transesterification of aryl esters with phenols. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 Formyl 6 Methoxyphenyl 4 Methylbenzoate

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS):

Given the positions of the existing substituents, the potential sites for electrophilic attack are sterically hindered. However, considering the directing effects, the position para to the methoxy (B1213986) group is already occupied by the formyl group, and the ortho positions are substituted. Therefore, electrophilic substitution is likely to be challenging and may require forcing conditions. Should a reaction occur, the position of substitution would be influenced by the combined directing effects of all three groups, with the methoxy group's influence being predominant.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In 2-Formyl-6-methoxyphenyl 4-methylbenzoate, there are no potent electron-withdrawing groups like nitro groups, nor is there an inherently good leaving group on the aromatic ring itself. Therefore, the compound is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions. libretexts.org However, in reactions involving di- and tri-fluorine-substituted benzaldehydes, nucleophilic aromatic substitution has been observed to occur under basic conditions in methanol (B129727), where a methoxy group replaces a fluorine atom. ebyu.edu.tr This suggests that under specific conditions, the aromatic ring's reactivity can be altered.

Formyl Group Transformations: Oxidation and Reduction Reactions

The formyl group is a versatile functional group that readily undergoes both oxidation and reduction.

Aromatic aldehydes can be selectively oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. derpharmachemica.com For a compound like this compound, the oxidation of the formyl group would yield 2-carboxy-6-methoxyphenyl 4-methylbenzoate. This transformation can be achieved using reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants like Tollens' reagent. The oxidation of vanillin (B372448), a structurally similar compound, to vanillic acid has been studied and enhances its antibacterial properties. researchgate.net The reaction with N-bromosuccinimide (NBS) in an acidic medium has also been investigated for the oxidation of vanillin, showing a first-order dependence on NBS and a fractional order with respect to vanillin. derpharmachemica.com

Table 1: Common Oxidizing Agents for the Conversion of Aromatic Aldehydes to Carboxylic Acids

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO4)Basic, followed by acidic workup
Chromic Acid (H2CrO4)Acidic, aqueous solution
Tollens' Reagent ([Ag(NH3)2]+)Basic, aqueous solution
N-Bromosuccinimide (NBS)Acidic medium

This table presents general conditions and may require optimization for specific substrates.

The formyl group can be readily reduced to a primary alcohol, which in the case of this compound would result in the formation of 2-(hydroxymethyl)-6-methoxyphenyl 4-methylbenzoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). studylib.netudel.eduweebly.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce esters. studylib.netudel.eduweebly.com The reduction of vanillin to vanillyl alcohol using sodium borohydride is a well-established reaction. studylib.netudel.eduweebly.com

Table 2: Common Reducing Agents for the Conversion of Aromatic Aldehydes to Alcohols

Reducing AgentTypical SolventsComments
Sodium Borohydride (NaBH4)Methanol, EthanolMilder, more selective
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, THFMore reactive, less selective

This table provides a general overview; specific reaction conditions may vary.

Ester Hydrolysis and Transesterification Reactions

The ester linkage in this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental reactions of esters.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to form 2-formyl-6-methoxyphenol and 4-methylbenzoic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide, the ester is hydrolyzed to form the sodium salt of 4-methylbenzoic acid and 2-formyl-6-methoxyphenol. This reaction is essentially irreversible because the carboxylate salt is not susceptible to nucleophilic attack by the alcohol.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction rates are influenced by the electronic and steric effects of the substituents on both the phenyl and the benzoate (B1203000) rings. rsc.orgresearchgate.net The presence of electron-withdrawing groups generally increases the rate of hydrolysis. semanticscholar.org

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol would yield methyl 4-methylbenzoate and 2-formyl-6-methoxyphenol. This reaction is also an equilibrium process. The use of catalysts, such as alkali metal species, has been shown to be effective for the transesterification of aryl esters with phenols. rsc.org

Investigating Reaction Kinetics and Mechanism Elucidation

For instance, the kinetics of alkaline hydrolysis of a series of meta-, para-, and ortho-substituted phenyl benzoates have been extensively studied. rsc.orgresearchgate.net The second-order rate constants for these reactions are influenced by temperature and the nature of the substituents. rsc.org The Hammett equation has been successfully applied to correlate the reaction rates with the electronic properties of the substituents. semanticscholar.org

Table 3: Illustrative Second-Order Rate Constants (k2) for the Alkaline Hydrolysis of Substituted Phenyl Benzoates at 25 °C

Substituent (X) in X-C6H4O-CO-C6H5k2 (M⁻¹ s⁻¹)
4-NO21.54
4-Cl0.43
H0.18
4-CH30.11
4-OCH30.08

Data is illustrative and based on general trends observed for substituted phenyl benzoates. Specific values for this compound would require experimental determination.

Catalysis plays a crucial role in the synthesis and transformation of esters like this compound.

Esterification: The formation of this ester from 2-formyl-6-methoxyphenol and 4-methylbenzoic acid (or its acid chloride) is typically catalyzed by a strong acid, such as sulfuric acid, or by using a dehydrating agent. The Mitsunobu reaction provides a convenient method for the esterification of benzoic acids with phenols. researchgate.net Solid acid catalysts, such as modified montmorillonite (B579905) K10, have also been employed for the esterification of substituted benzoic acids. epa.gov

Hydrolysis and Transesterification: As mentioned, both acid and base catalysts are effective in promoting ester hydrolysis and transesterification. rsc.org The choice of catalyst can influence the reaction rate and equilibrium position. For transesterification of aryl esters, earth-abundant alkali metal species have been shown to be efficient catalysts. rsc.org

Insights into Rate-Determining Steps and Intermediates

The reactivity of the formyl group, for instance, is characterized by nucleophilic addition reactions. The mechanism of such a reaction typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent protonation of the resulting alkoxide would yield the final product. The rate of this process can be influenced by both steric and electronic factors of the nucleophile and the aldehyde itself.

The ester group, on the other hand, can undergo nucleophilic acyl substitution. This process also proceeds through a tetrahedral intermediate, which can then either revert to the starting materials or expel the leaving group (the 2-formyl-6-methoxyphenoxide moiety) to form a new carbonyl compound. The stability of this leaving group would play a significant role in the reaction kinetics.

Without specific experimental data, any discussion on whether a reaction at the formyl group or the ester group is faster, and what the precise nature of the intermediates and transition states are, remains speculative. Kinetic studies, computational modeling, and trapping experiments would be necessary to provide concrete insights into these mechanistic details.

Coupling Reactions for Extended Molecular Architectures

The use of this compound in coupling reactions to build larger, more complex molecules has not been specifically reported in the surveyed scientific literature. In principle, this molecule possesses functionalities that could be exploited in various cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the aromatic ring of the molecule could potentially be functionalized with a leaving group (such as a halide or a triflate) that would allow it to participate in well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. These reactions typically involve an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the coupled product.

The aldehyde functionality could also, in theory, be utilized in certain types of coupling reactions, although this is less common for direct C-C bond formation on the aromatic ring compared to reactions involving aryl halides.

However, without specific examples of such reactions being performed on this compound, any discussion of reaction conditions, catalyst systems, or the efficiency of such transformations would be entirely hypothetical. The development of such coupling protocols would require dedicated research to explore the reactivity of this specific substrate and optimize the reaction parameters.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 2-Formyl-6-methoxyphenyl 4-methylbenzoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the 4-methylbenzoate moiety are anticipated to show a characteristic pattern. The two aromatic protons ortho to the ester group are expected to be the most deshielded, likely appearing as a doublet around 7.9-8.1 ppm. The two aromatic protons meta to the ester group should appear as a doublet at a slightly higher field, around 7.2-7.4 ppm. The methyl group protons on this ring would present as a sharp singlet at approximately 2.4 ppm.

For the 2-formyl-6-methoxyphenyl portion, the aldehydic proton is expected to be the most downfield signal in the spectrum, appearing as a singlet around 9.8-10.0 ppm. The three aromatic protons on this ring will have chemical shifts influenced by the formyl, methoxy (B1213986), and ester functionalities. The methoxy group protons will give rise to a singlet around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehydic H 9.8 - 10.0 Singlet
Aromatic H (ortho to ester) 7.9 - 8.1 Doublet
Aromatic H (methoxyphenyl ring) 6.9 - 7.6 Multiplet
Aromatic H (meta to ester) 7.2 - 7.4 Doublet
Methoxy (-OCH₃) H 3.8 - 4.0 Singlet

This is an interactive data table. You can sort and filter the data as needed.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

The carbonyl carbon of the aldehyde group is expected to be the most deshielded, with a chemical shift in the range of 190-195 ppm. The ester carbonyl carbon will likely appear around 165-170 ppm. The aromatic carbons will resonate in the typical region of 110-160 ppm. The carbon of the methoxy group is predicted to be around 55-60 ppm, and the methyl carbon of the 4-methylbenzoate group should appear at approximately 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic C=O 190 - 195
Ester C=O 165 - 170
Aromatic C 110 - 160
Methoxy C (-OCH₃) 55 - 60

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands for the carbonyl groups. The aldehydic C=O stretch is anticipated around 1700-1720 cm⁻¹, while the ester C=O stretch should appear at a slightly higher frequency, around 1720-1740 cm⁻¹. The spectrum will also feature C-O stretching vibrations for the ester and ether linkages in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-H stretching of the aldehyde group may be visible as a weak band around 2720-2820 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aldehyde C=O Stretch 1700 - 1720
Ester C=O Stretch 1720 - 1740
Aromatic C=C Stretch 1450 - 1600
C-O Stretch (Ester and Ether) 1100 - 1300

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. The molecular formula of this compound is C₁₆H₁₄O₄, corresponding to a molecular weight of approximately 270.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 270. Key fragmentation pathways would likely involve the cleavage of the ester bond. This could lead to the formation of a 4-methylbenzoyl cation at m/z 119 and a 2-formyl-6-methoxyphenoxy radical. Another significant fragmentation could be the loss of the formyl group (-CHO), resulting in a fragment at m/z 241.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings and carbonyl groups suggests that this compound will exhibit absorption in the UV region.

The spectrum is expected to show π → π* transitions associated with the aromatic systems and n → π* transitions related to the carbonyl groups. The conjugation between the aromatic rings and the carbonyl groups will influence the position of the absorption maxima (λₘₐₓ). It is anticipated that there will be strong absorptions in the 200-300 nm range.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Computational Chemistry and Theoretical Investigations of 2 Formyl 6 Methoxyphenyl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and optimized geometry of molecules. Such calculations are fundamental to understanding the intrinsic properties of 2-Formyl-6-methoxyphenyl 4-methylbenzoate. By determining the molecule's most stable three-dimensional arrangement, DFT allows for the subsequent analysis of its electronic and reactive characteristics. These theoretical calculations often assume an isolated molecule in the gas phase, which can lead to slight deviations from experimental values obtained in the solid phase where intermolecular interactions are present. fip.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. fip.org A smaller gap suggests that the molecule is more reactive and can be easily excited. fip.org

For this compound, the HOMO-LUMO analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting its behavior in chemical reactions. Based on these frontier orbitals, several key quantum chemical descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the molecule's electrophilic character.

This table outlines the theoretical parameters that would be calculated from a DFT analysis of this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net By transforming the complex molecular orbitals into a set of localized orbitals representing Lewis-like structures (bonds and lone pairs), NBO analysis provides an intuitive chemical picture of electron distribution. wisc.edu

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge delocalization and a large difference in ground-state and excited-state dipole moments can exhibit non-linear optical (NLO) properties. fip.org These materials are of great interest for applications in optoelectronics and photonics. mdpi.com Computational methods, particularly DFT, can be used to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

A theoretical investigation into the NLO properties of this compound would involve calculating these parameters. A high value of the first-order hyperpolarizability, in particular, would suggest that the molecule has potential for applications such as second-harmonic generation. researchgate.net The presence of donor and acceptor groups within the molecular structure, which facilitate intramolecular charge transfer, is often a key indicator of potential NLO activity.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can exist due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and to understand the energy landscape that governs their interconversion.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is extensively used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level.

In Silico Screening and Binding Energy Profiling

While specific docking studies for this compound have not been reported, research on the closely related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, provides a strong model for its potential biological interactions. researchgate.net This vanillin (B372448) derivative was investigated for its anti-inflammatory potential through molecular docking against the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 6COX), a key target in inflammation pathways. researchgate.net

The study, which utilized Autodock software, calculated the binding energy of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor. researchgate.net The results showed a favorable binding energy of -8.18 kcal/mol. researchgate.net This negative value indicates a stable interaction between the ligand and the active site of the protein. For comparison, the parent compound, vanillin, had a significantly weaker binding energy of -4.96 kcal/mol. researchgate.net This suggests that the structural modifications in the derivative enhance its binding affinity for the COX-2 receptor. researchgate.net

Given the structural similarity, it is plausible that this compound could also exhibit significant binding affinity for targets like COX-2. An in silico screening and binding energy profile for this compound would be a valuable step in assessing its potential as a bioactive agent.

Table 2: Comparative Binding Energies from Molecular Docking with COX-2 Receptor

CompoundTarget ReceptorBinding Energy (kcal/mol)
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2 (PDB ID: 6COX)-8.18 researchgate.net
VanillinCOX-2 (PDB ID: 6COX)-4.96 researchgate.net

This table presents data from a molecular docking study on a structurally related compound to infer the potential for similar interactions by this compound.

Investigation of Molecular Recognition and Interaction Mechanisms

The investigation of how this compound recognizes and interacts with biological targets at a molecular level would be a critical step in elucidating its potential pharmacological or biological activity. This is typically achieved through molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

Molecular Docking Simulations:

Molecular docking studies are instrumental in understanding the binding modes and affinities of a ligand to a receptor. For a compound like this compound, this process would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized using quantum chemical methods like Density Functional Theory (DFT) to obtain a low-energy conformation. The target protein's structure would be obtained from a repository such as the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock Vina, a virtual screening of the ligand's possible binding poses within the active site of the target protein would be performed. These programs calculate a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction.

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

Studies on vanillin derivatives have successfully employed these techniques. For instance, research on vanillin-derived 1,3,5-trisubstituted 2-pyrazolines utilized molecular docking to investigate their interactions with the anaplastic lymphoma kinase (ALK) receptor, revealing key hydrogen bond and hydrophobic interactions. niscpr.res.in Similarly, vanillin azo dyes were docked against Penicillin-Binding Proteins to understand their antibacterial activity, with binding affinities indicating the strength of the interaction. tandfonline.com

Hypothetical Interaction Profile for this compound:

Based on its structure, the following interactions could be anticipated in a hypothetical docking study:

The formyl group could act as a hydrogen bond acceptor.

The methoxyphenyl group could engage in hydrophobic interactions and potentially form hydrogen bonds via the oxygen atom.

The 4-methylbenzoate moiety offers a large surface area for hydrophobic and π-π stacking interactions.

The following table outlines the potential interactions and the functional groups of this compound that would be involved.

Interaction TypePotential Involved Functional Groups of this compound
Hydrogen BondingFormyl oxygen, Methoxy (B1213986) oxygen, Ester carbonyl oxygen
Hydrophobic InteractionsPhenyl rings, Methyl group
π-π StackingBenzene (B151609) rings

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For this compound, a QSAR study would typically involve a dataset of structurally related compounds with known biological activities. The general workflow would be:

Data Set Collection: A series of molecules with structural variations and their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (q²), and external validation on a test set of compounds.

Research on benzaldehyde (B42025) derivatives has demonstrated the utility of QSAR. For example, 3D-QSAR models (CoMFA and CoMSIA) were developed for benzaldehyde thiosemicarbazones as phenoloxidase inhibitors, yielding robust and predictive models. nih.govsigmaaldrich.com Another study on the inhibition of phenoloxidase by benzaldehyde derivatives identified that the hydrophobicity of substituents at the para position played a major role in the inhibitory activity. researchgate.net

Predictive Analytics for this compound:

A validated QSAR model could be used to predict the biological activity of this compound. The model would highlight the key structural features that are either beneficial or detrimental to its activity, providing valuable insights for the design of new, more potent analogues.

The following table presents a hypothetical set of descriptors that could be used in a QSAR model for compounds related to this compound and their typical influence on biological activity.

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficient (hydrophobicity)Increased hydrophobicity can enhance membrane permeability but may also lead to non-specific binding.
Molecular Weight (MW)The mass of the moleculeOften correlated with the size of the molecule; larger molecules may have better binding but poorer bioavailability.
Number of Hydrogen Bond Donors/AcceptorsCounts of atoms that can participate in hydrogen bondingCrucial for specific interactions with the target protein.
Total Polar Surface Area (TPSA)A measure of the polar atoms in a moleculeInfluences cell permeability and oral bioavailability.
Dipole MomentA measure of the polarity of the moleculeCan affect long-range interactions with the target.

By applying these computational and theoretical methodologies, a comprehensive understanding of the molecular behavior and potential biological activity of this compound can be achieved, guiding further experimental investigations.

Structure Property Relationships and Derivative Design

Impact of Substituent Effects on Chemical Reactivity and Stability

The reactivity and stability of 2-Formyl-6-methoxyphenyl 4-methylbenzoate are significantly influenced by the electronic and steric nature of its substituents: the formyl (-CHO), methoxy (B1213986) (-OCH3), and 4-methylbenzoate groups.

The benzene (B151609) ring derived from o-vanillin is adorned with three key groups. The ester linkage introduces a carbonyl group, which is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy group is a potent electron-donating group. Through the resonance effect, the lone pair of electrons on the oxygen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, due to the substitution pattern, this activating effect is sterically hindered.

The stability of the ester bond itself is influenced by the electronic character of both the acyl and aryl moieties. The 4-methyl group on the benzoate (B1203000) portion is weakly electron-donating, which can slightly influence the reactivity of the ester carbonyl.

Rational Design Strategies for Novel Analogues of this compound

The rational design of novel analogues of this compound can be approached by systematically modifying its core structure to achieve desired chemical or biological properties. Drawing inspiration from the extensive research on vanillin (B372448) derivatives, several strategies can be employed. nih.govtandfonline.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.net

One primary approach involves the modification of the aldehyde functional group. For instance, the formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups such as an oxime or a hydrazone. These transformations would significantly alter the electronic and steric profile of the molecule, potentially leading to new chemical reactivities and biological activities.

Furthermore, modifications to the vanillin-derived ring are also a viable strategy. The methoxy group could be replaced with other alkoxy groups of varying chain lengths to fine-tune lipophilicity. Additionally, the introduction of further substituents on the aromatic ring could be explored to create analogues with enhanced stability or specific functionalities. The development of vanillin-based vitrimers and other derivatives has shown that such modifications can lead to materials with highly desirable properties. researchgate.net

Comparative Studies with Related Aromatic Esters and Vanillin Derivatives

To better understand the unique characteristics of this compound, it is instructive to compare it with its structural homologues, isomers, and other related vanillin derivatives.

Analysis of Structural Homologues and Isomers

A key structural isomer of the title compound is 4-Formyl-2-methoxyphenyl 4-methylbenzoate, which is a direct derivative of vanillin. In this isomer, the formyl and ester groups are in a para and ortho relationship to the methoxy group, respectively. This positional difference has profound implications for the molecule's reactivity. The electronic effects of the methoxy and formyl groups in the vanillin-derived isomer are more directly conjugated, which can influence the reactivity of the aromatic ring and the aldehyde.

The table below provides a comparative overview of the structural features of this compound and its isomers.

Compound NamePosition of Formyl GroupPosition of Methoxy GroupPosition of Ester Group
This compound261
4-Formyl-2-methoxyphenyl 4-methylbenzoate421
3-Formyl-2-methoxyphenyl 4-methylbenzoate321

This table presents a simplified representation of substituent positions on the phenyl ring for comparative purposes.

Influence of Functional Group Position and Identity on Molecular Behavior

The identity and position of functional groups are paramount in defining the molecular behavior of aromatic esters. In this compound, the ortho-positioning of the formyl and methoxy groups relative to the ester linkage creates a sterically crowded environment. This steric hindrance can influence the reactivity of the adjacent functional groups. For example, the accessibility of the formyl group to nucleophiles may be reduced compared to its less hindered isomers.

The electronic nature of the substituents also plays a critical role. The methoxy group, being electron-donating, activates the ring, while the formyl and ester groups are deactivating. masterorganicchemistry.com The net effect on the aromatic ring's reactivity towards electrophilic substitution is a complex balance of these opposing influences. The specific substitution pattern in the title compound will direct any incoming electrophiles to particular positions on the ring, a phenomenon well-documented in electrophilic aromatic substitution reactions.

Furthermore, the identity of the acyl group in the ester can significantly alter the molecule's properties. Replacing the 4-methylbenzoyl group with an aliphatic acyl chain, for instance, would change the molecule's lipophilicity and potentially its stability. The electronic properties of the substituent on the benzoyl ring also have a direct impact on the stability of the ester bond towards hydrolysis.

The following table illustrates the expected influence of different functional groups on the properties of a generic aromatic ester.

Functional GroupElectronic EffectInfluence on Reactivity of Aromatic Ring
-OCH3 (Methoxy)Electron-donating (Resonance)Activating
-CHO (Formyl)Electron-withdrawing (Inductive & Resonance)Deactivating
-COOR (Ester)Electron-withdrawing (Inductive & Resonance)Deactivating
-CH3 (Methyl)Electron-donating (Inductive)Weakly Activating
-NO2 (Nitro)Strongly Electron-withdrawingStrongly Deactivating

This table provides a generalized overview of substituent effects.

Emerging Research Directions and Future Perspectives

Role as a Precursor in Complex Molecule Synthesis

The aldehyde functionality of 2-Formyl-6-methoxyphenyl 4-methylbenzoate is a key handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. Research on structurally similar compounds, such as derivatives of o-vanillin, highlights the potential for this compound to serve as a building block in the construction of diverse molecular architectures.

The synthesis of related esters, such as 2-Formyl-6-methoxyphenyl 2-chlorobenzoate, typically involves the esterification of 2-formyl-6-methoxyphenol with the corresponding benzoic acid derivative. This reaction is often facilitated by dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride in an organic solvent. evitachem.com This established synthetic route underscores the accessibility of this compound and its analogs, paving the way for their use as precursors.

Future research is likely to explore the utility of this compound in multicomponent reactions, where its aldehyde group can react with various nucleophiles to rapidly build molecular complexity. For instance, it could be employed in the synthesis of heterocyclic compounds, such as isoxazol-5(4H)-ones, through condensation reactions with hydroxylamine (B1172632) hydrochloride and β-ketoesters, a reaction known to be catalyzed by various agents. researchgate.net Furthermore, its structural similarity to o-vanillin suggests potential applications in the synthesis of Schiff bases and other ligands for coordination chemistry. researchgate.net

The following table outlines potential synthetic transformations for this compound based on known reactions of similar aldehydes:

Reaction TypePotential ReagentsPotential Product Class
Reductive AminationAmine, Reducing Agent (e.g., NaBH3CN)Substituted Benzylamines
Wittig ReactionPhosphonium YlideSubstituted Styrenes
Grignard ReactionOrganomagnesium HalideSecondary Alcohols
Aldol CondensationKetone/Aldehyde, Base/Acid Catalystα,β-Unsaturated Carbonyls

Advancements in Catalytic Transformations Involving the Compound

The structural motif of this compound, particularly the ortho-vanillin core, is a recognized platform for the development of novel catalysts. Salen ligands derived from o-vanillin have been shown to coordinate with metals like aluminum(III) and cobalt(III) to form catalysts for polymerization reactions. rsc.org These catalysts have demonstrated excellent activity and selectivity in the ring-opening polymerization of lactones and the ring-opening copolymerization of epoxides and anhydrides. rsc.org This suggests a promising research direction in synthesizing analogous catalyst systems from this compound for various polymerization and asymmetric catalysis applications.

Moreover, the aldehyde group itself can participate in or direct catalytic processes. For example, the development of enzymatic cascades for the synthesis of vanillin (B372448) from related precursors highlights the potential for biocatalytic transformations. mdpi.com Enzymes such as cytochrome P450 monooxygenases and vanillyl alcohol oxidase could potentially be engineered to act on this compound, leading to selective oxidations or other modifications. mdpi.com

Future investigations may focus on immobilizing catalysts derived from this compound onto solid supports to create heterogeneous catalysts, which offer advantages in terms of separation and reusability. The development of such systems would be of significant interest for green chemistry applications.

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

The synergy between experimental and computational chemistry offers a powerful approach to understanding the properties and reactivity of this compound. Computational studies, such as molecular docking, can provide valuable insights into the potential biological activities of this compound and its derivatives. For instance, a study on the related compound 4-formyl-2-methoxyphenyl-4-chlorobenzoate used molecular docking to predict its anti-inflammatory activity by examining its binding energy with the COX-2 receptor. fip.orgfip.org The results indicated a lower binding energy compared to the parent compound, vanillin, suggesting enhanced potential activity. fip.orgfip.org

A similar integrated approach can be applied to this compound. Computational modeling can be used to:

Predict its reactivity in various chemical transformations.

Elucidate reaction mechanisms.

Design derivatives with enhanced catalytic activity or specific biological targets.

Perform conformational analysis to understand its three-dimensional structure and interactions. nih.gov

Experimental validation of these computational predictions through synthesis, spectroscopic characterization (e.g., FTIR, ¹H-NMR, ¹³C-NMR), and activity assays would then provide a comprehensive understanding of the compound's behavior. fip.orgfip.org Crystallographic studies, as have been performed on the related 2-Formyl-6-methoxyphenyl cinnamate, can provide precise structural data that can be used to refine computational models. researchgate.net

The table below summarizes the potential integration of experimental and computational techniques for studying this compound:

Research AreaExperimental TechniqueComputational Method
Structural Analysis X-ray Crystallography, NMR SpectroscopyDensity Functional Theory (DFT) Calculations, Conformational Analysis
Reactivity Prediction Kinetic Studies, Product AnalysisMolecular Orbital Calculations, Transition State Theory
Biological Activity In vitro/In vivo AssaysMolecular Docking, QSAR Studies
Catalyst Design Synthesis and Testing of CatalystsMolecular Modeling of Catalyst-Substrate Interactions

By combining these approaches, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-formyl-6-methoxyphenyl 4-methylbenzoate be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise structural elucidation. For this compound, SC-XRD analysis using SHELX software (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) can resolve bond lengths, angles, and torsion angles. The E-configuration of double bonds (e.g., C=C in cinnamate derivatives) and dihedral angles between aromatic rings (e.g., 73.9° observed in analogous structures) are critical parameters to validate .
  • Key Data : Refinement parameters like RR-factor (<0.05) and hydrogen-bonding networks (C–H⋯O interactions) should be analyzed to confirm structural integrity .

Q. What functional groups in this compound influence its reactivity in synthetic chemistry?

  • Methodology : The formyl (-CHO), methoxy (-OCH₃), and benzoate ester groups dictate reactivity. For example:

  • The formyl group participates in condensation reactions (e.g., forming hydrazones or Schiff bases).
  • The methoxy group directs electrophilic substitution in aromatic systems.
  • The ester group can undergo hydrolysis under acidic/basic conditions.
    • Experimental Design : IR spectroscopy and 1H^1\text{H}/13C^{13}\text{C} NMR can track functional group transformations. For instance, the formyl proton appears as a singlet near δ 9.8–10.2 ppm in 1H^1\text{H} NMR .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodology : Systematic variation of temperature, solvent polarity, and catalysts (e.g., Lewis acids for Friedel-Crafts reactions). For example:

  • Solvent choice (e.g., DMF for polar aprotic conditions vs. toluene for non-polar) affects yields in esterification or acylations.
  • Temperature control (e.g., 60–80°C) minimizes side reactions like premature hydrolysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during refinement?

  • Methodology : Use SHELXL’s iterative refinement with constraints (e.g., riding hydrogen models) and cross-validation against spectroscopic data. For example:

  • Discrepancies in thermal displacement parameters (UisoU_{\text{iso}}) may indicate disorder; partial occupancy modeling or twin refinement (via TWIN/BASF commands) can address this.
  • Extinction correction (e.g., Fc=kFc[1+0.001xFc2λ3/sin(2θ)]1/4F_c^* = kF_c[1 + 0.001xF_c^2\lambda^3/\sin(2\theta)]^{-1/4}) improves agreement for high-intensity reflections .

Q. What computational methods predict intermolecular interactions (e.g., π–π stacking) in crystals of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model stacking energies and hydrogen-bonding motifs. Graph-set analysis (e.g., Etter’s notation for C(4) chains) classifies interaction patterns observed in SC-XRD data. For example:

  • π–π interactions (centroid–centroid distance ~3.7 Å) and C–H⋯O bonds (2.5–3.0 Å) stabilize the crystal lattice .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Methodology : Comparative SAR studies using analogs like 2-bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate. Key steps:

  • Introduce halogens (Br, Cl) via electrophilic substitution and assess changes in binding to biomolecules (e.g., serum albumin) via fluorescence quenching or SPR.
  • MD simulations (e.g., GROMACS) model ligand-protein interactions, focusing on hydrophobic pockets and hydrogen-bond donors/acceptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.